(1-(Methylsulfonyl)piperidin-2-yl)methanol
Overview
Description
“(1-(Methylsulfonyl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is a solid substance and is used for research purposes.
Synthesis Analysis
Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.27 g/mol .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including derivatives like (1-Methanesulfonylpiperidin-2-yl)methanol , serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to create substituted piperidines, which are then evaluated for their pharmacological potential . In this context, (1-Methanesulfonylpiperidin-2-yl)methanol could be a valuable scaffold for designing novel drugs.
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have unique structural features due to the spiro connection between the piperidine ring and another moiety. Researchers have used these compounds in diverse synthetic transformations, such as cyclizations, annulations, and multicomponent reactions(1-Methanesulfonylpiperidin-2-yl)methanol could participate in such reactions, leading to novel spiropiperidine derivatives with potential applications .
Terahertz Tagging Applications
Organic molecules containing amide and/or urea groups exhibit resonance in the terahertz frequency range (0.1-10 THz). These compounds are of interest for terahertz tagging applications. While specific studies on (1-Methanesulfonylpiperidin-2-yl)methanol are not mentioned, its structural motifs may contribute to this field .
Hydrogenation Catalysts
Piperidine derivatives can serve as ligands or catalysts in hydrogenation reactions. Researchers explore their use in asymmetric synthesis and other transformations. Investigating the catalytic properties of (1-Methanesulfonylpiperidin-2-yl)methanol could reveal its potential as a hydrogenation catalyst .
Biological Evaluation
Understanding the biological activity of piperidine derivatives is crucial. Researchers assess their effects on various biological targets, such as enzymes, receptors, and ion channels(1-Methanesulfonylpiperidin-2-yl)methanol could be evaluated for its interactions with specific proteins or cellular pathways, potentially leading to therapeutic applications .
Alkaloid Synthesis
Piperidines are also found in natural products, including alkaloids. Investigating the biosynthesis of alkaloids and their structural similarities to synthetic piperidines can provide insights into the role of these compounds in nature. While (1-Methanesulfonylpiperidin-2-yl)methanol is not directly linked to alkaloids, understanding its reactivity and potential biosynthetic pathways could be valuable .
Safety and Hazards
Future Directions
Piperidines, including “(1-(Methylsulfonyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
(1-methylsulfonylpiperidin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRKCCKSJQLQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278728 | |
Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349403-28-7 | |
Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349403-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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